molecular formula C7H12Cl2N4 B1405208 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 1820703-96-5

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No. B1405208
M. Wt: 223.1 g/mol
InChI Key: ASALWYKERCYNIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization starting from pyrimidinylpropanoic acids . The compound has been used as mTOR kinase and PI3 kinase inhibitors .


Molecular Structure Analysis

The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS.


Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines. The reaction mechanism for the synthesis of these compounds has been studied, and intermediates have been isolated to confirm the proposed pathways.


Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrido pyrimidinone derivatives are influenced by their molecular structure. The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state.

Scientific Research Applications

Synthesis and Properties

  • Derivatives Synthesis : Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride have been synthesized and studied for their properties. These derivatives have shown potential in various fields, including the development of compounds with antibacterial properties (Harutyunyan et al., 2015).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for creating various derivatives of this compound. These methods have contributed to the exploration and development of new chemicals with potential applications in different fields (Kuznetsov & Chapyshev, 2007).

Biological Activity

  • Antimicrobial Activity : Studies have been conducted on the antimicrobial activity of substituted tricyclic compounds related to 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride. These compounds have shown significant antibacterial and antifungal activities, indicating their potential use in medical and pharmaceutical research (Mittal et al., 2011).

Advanced Material Development

  • Substituted Derivatives for Material Science : The synthesis of various substituted derivatives of this compound opens avenues for material science research. These derivatives could have applications in the development of new materials with specific properties (Dai et al., 2011).

Structural Analysis and Characterization

  • Crystal Structure Determination : Research has been conducted on the crystal structure of tetrahydropyrido derivatives, providing insight into their molecular geometry and potential applications in fields requiring precise molecular characterization (Chen & Liu, 2019).

Chemical Reactivity and Applications

  • Investigation of Chemical Reactivity : Studies on the chemical reactivity of related pyrimidine derivatives have been conducted, which could inform the development of new pharmaceuticals and materials (Vincetti et al., 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to handle it with care, avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;;/h3,9H,1-2,4H2,(H2,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASALWYKERCYNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

CAS RN

1820703-96-5
Record name 5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

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